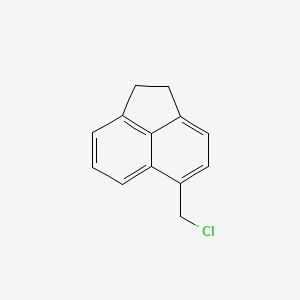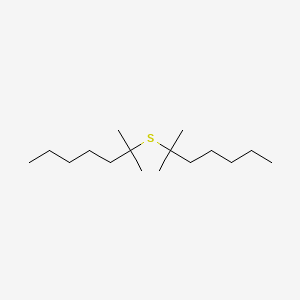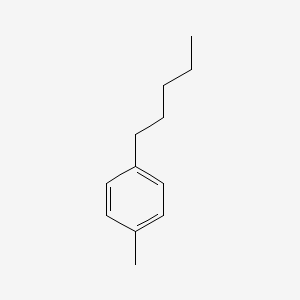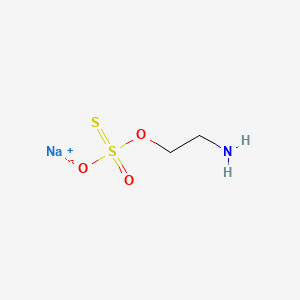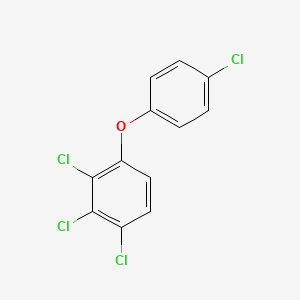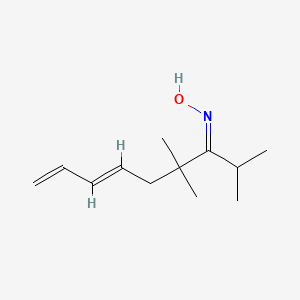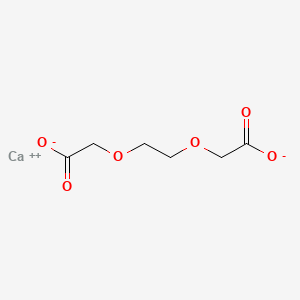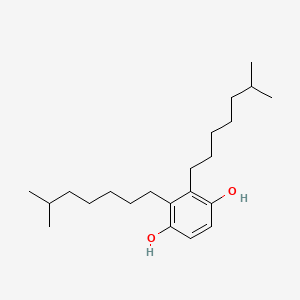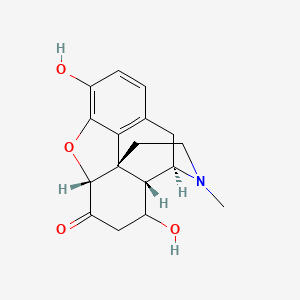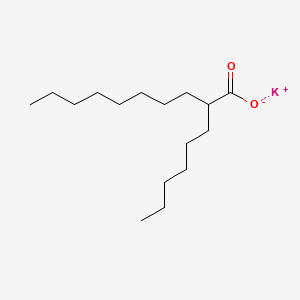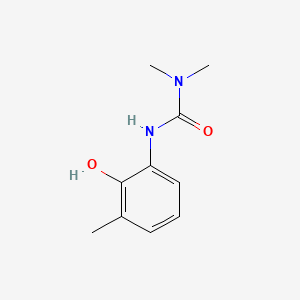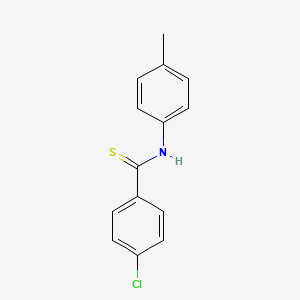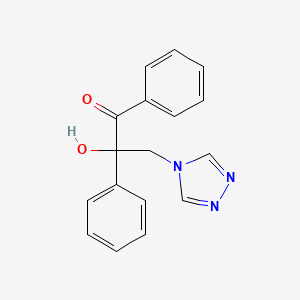
1-Propanone, 2-hydroxy-1,2-diphenyl-3-(4H-1,2,4-triazol-4-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 2-hydroxy-1,2-diphenyl-3-(4H-1,2,4-triazol-4-yl)- is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, diphenyl groups, and a triazole ring
Preparation Methods
The synthesis of 1-Propanone, 2-hydroxy-1,2-diphenyl-3-(4H-1,2,4-triazol-4-yl)- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.
Attachment of Diphenyl Groups: The diphenyl groups are introduced through Friedel-Crafts acylation reactions, where benzene reacts with acyl chlorides in the presence of a Lewis acid catalyst.
Hydroxylation: The hydroxy group is introduced via oxidation reactions, often using reagents like hydrogen peroxide or other oxidizing agents.
Industrial production methods may involve optimization of these reactions to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Propanone, 2-hydroxy-1,2-diphenyl-3-(4H-1,2,4-triazol-4-yl)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace hydrogen atoms on the ring.
Addition: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Propanone, 2-hydroxy-1,2-diphenyl-3-(4H-1,2,4-triazol-4-yl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Propanone, 2-hydroxy-1,2-diphenyl-3-(4H-1,2,4-triazol-4-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, the triazole ring may interact with cytochrome P450 enzymes, affecting their catalytic activity. The diphenyl groups can enhance the compound’s binding affinity to hydrophobic pockets in proteins, leading to increased potency.
Comparison with Similar Compounds
1-Propanone, 2-hydroxy-1,2-diphenyl-3-(4H-1,2,4-triazol-4-yl)- can be compared with other similar compounds, such as:
2-Propanone, 1-hydroxy-: A simpler compound with a hydroxy group and a propanone backbone, lacking the diphenyl and triazole groups.
1,3-Diphenyl-2-propanone: Contains diphenyl groups and a propanone backbone but lacks the hydroxy and triazole groups.
2,3-Dihydroxy-1,3-diphenyl-1-propanone: Features additional hydroxy groups and a similar diphenyl-propanone structure but lacks the triazole ring.
The uniqueness of 1-Propanone, 2-hydroxy-1,2-diphenyl-3-(4H-1,2,4-triazol-4-yl)- lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
107659-28-9 |
|---|---|
Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
2-hydroxy-1,2-diphenyl-3-(1,2,4-triazol-4-yl)propan-1-one |
InChI |
InChI=1S/C17H15N3O2/c21-16(14-7-3-1-4-8-14)17(22,11-20-12-18-19-13-20)15-9-5-2-6-10-15/h1-10,12-13,22H,11H2 |
InChI Key |
CUTFFXFSISUXBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CN2C=NN=C2)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


